molecular formula C24H19FN4O3 B6547972 N-(3-acetamidophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946353-43-1

N-(3-acetamidophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B6547972
CAS RN: 946353-43-1
M. Wt: 430.4 g/mol
InChI Key: IUFCWVLIEYDFJT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has an acetamidophenyl group, a fluorophenyl group, and a naphthyridine group. These groups could potentially give the compound interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the acetamidophenyl group could be introduced via an acetylation reaction, and the fluorophenyl group could be introduced via a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The naphthyridine group, for example, is a heterocyclic compound that would contribute to the overall three-dimensional shape of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the different functional groups present. For example, the acetamidophenyl group could undergo reactions typical of amides, such as hydrolysis, while the fluorophenyl group could undergo reactions typical of halogenated compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and electronegativity .

Future Directions

Future research on this compound could involve exploring its potential uses in various fields, such as medicinal chemistry or materials science. Additionally, further studies could be conducted to fully understand its physical and chemical properties .

properties

IUPAC Name

N-(3-acetamidophenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O3/c1-15(30)27-19-5-2-6-20(13-19)28-23(31)21-12-17-4-3-11-26-22(17)29(24(21)32)14-16-7-9-18(25)10-8-16/h2-13H,14H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFCWVLIEYDFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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